Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.
Introduction of the Hydroxyanilino Group: The hydroxyanilino group is introduced via a nucleophilic aromatic substitution reaction, where a hydroxyaniline derivative reacts with the quinoline core.
Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles such as halides or amines.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cellular processes such as apoptosis and cell cycle regulation.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: The compound is explored for its potential to be developed into therapeutic drugs for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these kinases, leading to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride can be compared with other quinoline derivatives, such as:
Ethyl 4-(3-hydroxyanilino)-quinazoline-2-carboxylate: Similar in structure but with a quinazoline core instead of a quinoline core.
4-(3-Hydroxyanilino)-6,7-dimethoxyquinazoline: Another quinazoline derivative with different substituents on the quinazoline ring.
Substituted 4-(3-hydroxyanilino)-quinolines: These compounds have variations in the substituents on the quinoline ring, affecting their biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-3-24-19(23)16-11-20-17-12(2)6-4-9-15(17)18(16)21-13-7-5-8-14(22)10-13;/h4-11,22H,3H2,1-2H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIVRFVOHFZQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC(=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.